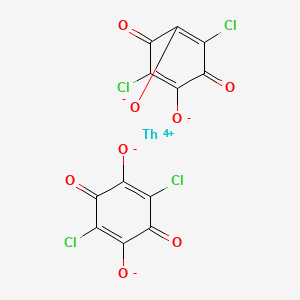
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;thorium(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;thorium(4+) typically involves the reaction of thorium nitrate or thorium chloride with chloranilic acid in an aqueous or organic solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Th(NO}_3\text{)}_4 + 2 \text{C}_6\text{H}_2\text{Cl}_2\text{O}_4 \rightarrow \text{Th(C}_6\text{H}_2\text{Cl}_2\text{O}_4\text{)}_2 + 4 \text{HNO}_3 ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;thorium(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state thorium complexes, while reduction may produce lower oxidation state thorium compounds.
Applications De Recherche Scientifique
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;thorium(4+) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving thorium complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;thorium(4+) involves its interaction with molecular targets and pathways in biological systems. The thorium ion can coordinate with various biomolecules, potentially affecting their function and activity. The compound’s unique structure allows it to participate in redox reactions and other chemical processes that may contribute to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dichloro-1,4-benzoquinone: Similar structure but lacks the thorium ion.
2,5-Dihydroxy-1,4-benzoquinone: Similar structure with hydroxyl groups instead of chlorine atoms.
2,6-Dichloro-1,4-benzoquinone: Similar structure with chlorine atoms in different positions.
Uniqueness
The uniqueness of 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;thorium(4+) lies in the presence of the thorium ion, which imparts distinct chemical and physical properties. This makes it valuable for specific applications that require the unique characteristics of thorium complexes.
Propriétés
Numéro CAS |
62654-18-6 |
|---|---|
Formule moléculaire |
C12Cl4O8Th |
Poids moléculaire |
646 g/mol |
Nom IUPAC |
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;thorium(4+) |
InChI |
InChI=1S/2C6H2Cl2O4.Th/c2*7-1-3(9)5(11)2(8)6(12)4(1)10;/h2*9,12H;/q;;+4/p-4 |
Clé InChI |
SKVRZKDJYMQSKB-UHFFFAOYSA-J |
SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[Th+4] |
SMILES canonique |
C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[Th+4] |
Key on ui other cas no. |
62654-18-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















